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Compound of Interest

Compound Name: BF 227

Cat. No.: B1254208 Get Quote

Introduction: BF-227, chemically known as 2-(2-[2-dimethylaminothiazol-5-yl]ethenyl)-6-(2-

[fluoro]ethoxy)benzoxazole, is a prominent benzoxazole derivative developed as a positron

emission tomography (PET) ligand for the in vivo detection and quantification of amyloid-beta

(Aβ) plaques, a primary neuropathological hallmark of Alzheimer's disease (AD). Its ability to

cross the blood-brain barrier and bind with high affinity to dense-core amyloid plaques makes it

a valuable tool for researchers, scientists, and drug development professionals in the study of

AD and other neurodegenerative disorders. This guide provides a comprehensive overview of

the chemical structure, properties, and experimental applications of BF-227.

Chemical Structure and Physicochemical Properties
BF-227 is a small molecule designed to specifically interact with the beta-sheet structures

characteristic of amyloid fibrils. Its chemical and physical properties are optimized for use as a

PET tracer, including appropriate lipophilicity for brain penetration and kinetics for imaging.
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Identifier Value Source

IUPAC Name

5-[(E)-2-[6-(2-

fluoroethoxy)-1,3-benzoxazol-

2-yl]ethenyl]-N,N-dimethyl-1,3-

thiazol-2-amine

PubChem

CAS Number 845647-80-5
ChemicalBook,

MedChemExpress

Molecular Formula C₁₆H₁₆FN₃O₂S
ChemicalBook,

MedChemExpress

SMILES
CN(C)C1=NC=C(S1)/C=C/C2=

NC3=CC=C(OCCF)C=C3O2
Biorbyt, MedChemExpress

Physicochemical Property Value Source

Molecular Weight 333.38 g/mol MedChemExpress

XLogP3-AA (Lipophilicity) 3.9 PubChem

Solubility Soluble in DMSO
ChemicalBook,

MedChemExpress

Appearance Light yellow to yellow solid MedChemExpress

Binding Characteristics
BF-227 exhibits high binding affinity for amyloid-β fibrils. However, its binding to other protein

aggregates, such as alpha-synuclein, has also been investigated, revealing a degree of cross-

reactivity, albeit with lower affinity.
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Target
Binding

Constant
Value Assay Type Source

Aβ₁₋₄₂ Fibrils Kᵢ 4.3 ± 1.3 nM

Competitive

Binding ([¹²⁵I]BF-

180)

MedChemExpres

s

Aβ₁₋₄₂ Fibrils Kᵢ 1.31 nM Not Specified ResearchGate

Aβ Fibrils Kₑ 15.7 nM

Saturation

Binding ([³H]BF-

227)

PubMed

α-Synuclein

Fibrils
Kₑ 9.63 nM Not Specified ResearchGate

α-Synuclein

Fibrils
Kₑ 46.0 nM

Saturation

Binding ([³H]BF-

227)

PubMed

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of studies involving BF-

227. The following sections outline the protocols for its synthesis and use in key experimental

applications.

Synthesis of [¹¹C]BF-227 for PET Imaging
The radiosynthesis of [¹¹C]BF-227 involves the N-methylation of its desmethyl precursor. This

process is typically automated in a synthesis module for radiopharmaceutical production.

Workflow for [¹¹C]BF-227 Radiosynthesis
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Radiosynthesis Workflow
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BF-227 Radiosynthesis Workflow.
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Methodology:

Precursor Preparation: The N-desmethylated precursor of BF-227 is dissolved in an

appropriate solvent, typically dimethyl sulfoxide (DMSO).

Radiolabeling: [¹¹C]Methyl triflate, produced from [¹¹C]methane, is passed through the

precursor solution to initiate the N-methylation reaction. The reaction is typically carried out

at an elevated temperature.

Quenching: The reaction is stopped by the addition of a quenching solution, such as 5%

acetic acid in ethanol.

Purification: The crude reaction mixture is injected into a semipreparative reversed-phase

high-performance liquid chromatography (RP-HPLC) system to separate [¹¹C]BF-227 from

the unreacted precursor and other byproducts.

Isolation and Formulation: The HPLC fraction containing the purified [¹¹C]BF-227 is collected

and passed through a solid-phase extraction cartridge (e.g., C18 Sep-Pak) to remove the

HPLC solvents. The final product is then eluted from the cartridge with ethanol and

formulated in sterile saline for intravenous injection.

In Vitro Competitive Binding Assay
This assay determines the binding affinity (Kᵢ) of non-radiolabeled BF-227 to amyloid-β fibrils

by measuring its ability to compete with a known radioligand.[1]

Methodology:

Preparation of Aβ Fibrils: Synthetic Aβ₁₋₄₂ peptide is dissolved in a suitable buffer (e.g., 10

mM potassium phosphate, pH 7.4) and incubated at 37°C for approximately 40 hours to

promote aggregation into fibrils.[1]

Assay Setup: In a 96-well plate, incubate a mixture containing:

100 µL of the aggregated Aβ₁₋₄₂ solution.

A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]BF-180).
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Varying concentrations of non-radiolabeled BF-227 (the competitor).

The final reaction mixture should contain a small percentage of ethanol (e.g., 8%) to aid

solubility.[1]

Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a specific temperature

(e.g., 25°C) to allow the binding to reach equilibrium.

Separation: Separate the bound from free radioligand by rapid vacuum filtration through

glass fiber filters (e.g., GF/B filters).

Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound

radioligand.

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis: Plot the percentage of inhibition of radioligand binding against the

concentration of BF-227. The IC₅₀ value (concentration of BF-227 that inhibits 50% of

specific binding) is determined by nonlinear regression analysis. The Kᵢ value is then

calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the

concentration of the radioligand and Kₑ is its dissociation constant.

Human PET Imaging Protocol
The clinical PET imaging protocol for [¹¹C]BF-227 is designed to capture both the initial brain

perfusion and the later specific binding to amyloid plaques.

Methodology:

Patient Preparation: No specific patient preparation, such as fasting, is required. Patients

should be comfortably positioned in the PET scanner to minimize motion artifacts.

Radiotracer Administration: An intravenous bolus injection of 370-740 MBq of [¹¹C]BF-227 is

administered.

Dynamic Image Acquisition: A dynamic PET scan is performed for 60 minutes immediately

following the injection.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://jnm.snmjournals.org/content/48/4/553
https://pubmed.ncbi.nlm.nih.gov/24408078/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1254208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Image Processing:

The dynamic data is reconstructed into a series of time-framed images.

Early-phase images, representing cerebral blood flow, are typically created by summing

the frames from 0-10 minutes post-injection.[2]

Late-phase images, reflecting specific amyloid binding, are created by summing the

frames from 40-60 minutes post-injection.

Quantitative Analysis:

Regions of interest (ROIs) are drawn on various brain areas (e.g., frontal cortex, parietal

cortex, temporal cortex, precuneus, and cerebellum) on the co-registered MRI of the

subject.

The Standardized Uptake Value (SUV) is calculated for each ROI.

To account for non-specific binding, the SUV ratio (SUVR) is calculated by normalizing the

SUV of each target region to the SUV of a reference region, typically the cerebellum,

which is considered to have minimal amyloid deposition.

Mechanism of Action: Targeting the Amyloid
Cascade
BF-227 does not modulate a signaling pathway but rather serves as a diagnostic tool to

visualize the end-product of a complex pathological process known as the amyloid cascade.

This cascade involves the progressive aggregation of amyloid-β peptides into toxic oligomers

and insoluble fibrils that form senile plaques.

The Amyloid-β Aggregation Pathway
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BF-227 targets insoluble amyloid plaques.
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This pathway illustrates the progression from the amyloid precursor protein (APP) to the

formation of amyloid plaques. BF-227 is designed to bind to the mature, insoluble Aβ fibrils that

constitute these plaques, allowing for their visualization and quantification with PET imaging.

The ability to detect these plaques in vivo is critical for the early diagnosis of Alzheimer's

disease, for differentiating it from other forms of dementia, and for monitoring the efficacy of

anti-amyloid therapeutic interventions in clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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